![molecular formula C10H9NO3 B1315741 Ethyl benzo[d]isoxazole-3-carboxylate CAS No. 57764-49-5](/img/structure/B1315741.png)
Ethyl benzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl benzo[d]isoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C10H9NO3. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl benzo[d]isoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of aromatic aldehydes and nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which are then converted to the desired isoxazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Ethyl benzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially with carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like carboxylic acids. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Biological Activities
Ethyl benzo[d]isoxazole-3-carboxylate has been studied for its potential role as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor involved in tumor progression and metastasis. Recent studies have synthesized derivatives of benzo[d]isoxazole and evaluated their inhibitory effects on HIF-1α transcription in HEK293T cells. Among these derivatives, certain compounds exhibited potent inhibitory activity with IC50 values as low as 24 nM, suggesting their potential as antitumor agents .
Therapeutic Applications
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Antitumor Activity :
- The benzo[d]isoxazole derivatives have shown promise in inhibiting HIF-1α, which is crucial for cancer cell survival under hypoxic conditions. The most effective derivatives led to a significant decrease in the expression of downstream genes such as VEGF and PDK1 under hypoxia, indicating their potential utility in cancer therapy .
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Thrombosis Treatment :
- This compound has also been identified as a candidate for treating conditions associated with undesirable thrombosis. Research indicates that derivatives can inhibit coagulation factors involved in thrombus formation, making them potential agents for preventing thrombotic diseases such as myocardial infarction and deep vein thrombosis .
Case Study 1: Inhibition of HIF-1α
A study designed and synthesized multiple benzo[d]isoxazole derivatives to evaluate their effects on HIF-1α transcription. The results demonstrated that specific compounds significantly reduced HIF-1α activity in a dose-dependent manner, showcasing their potential as targeted cancer therapies .
Case Study 2: Antithrombotic Properties
In another investigation, researchers explored the anticoagulant properties of benzo[d]isoxazole derivatives. These compounds were shown to effectively inhibit factor Xa, a key enzyme in the coagulation cascade, thus presenting a novel approach for managing thrombotic disorders .
Mechanism of Action
The mechanism of action of ethyl benzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl benzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
1,2-Benzisoxazole-3-carboxylic acid ethyl ester: Similar structure but different functional groups.
3-Ethoxycarbonyl-1,2-benzisoxazole: Another derivative with slight structural variations.
These compounds share some chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl benzo[d]isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by a five-membered isoxazole ring fused with a benzene ring, with a carboxylate group located at the 3-position of the isoxazole ring. The compound's structural formula can be represented as follows:
The biological activity of this compound is primarily mediated through its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby modulating biochemical pathways critical for cellular functions.
- Receptor Binding : It binds to receptors involved in signaling pathways, influencing processes such as apoptosis and immune responses.
- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties through the inhibition of microbial growth and biofilm formation .
Antimicrobial Properties
This compound has been studied for its potential antimicrobial effects. A recent study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound showed a significant reduction in biofilm formation at concentrations ranging from 0.125 to 0.25 mg/mL, achieving over 90% biofilm reduction .
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies revealed that this compound induces cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung cancer) by inhibiting the PI3K/AKT/mTOR signaling pathway .
Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against multiple pathogens. Results indicated that the compound effectively inhibited growth and biofilm formation, suggesting its potential as an antimicrobial agent in clinical applications .
- Anticancer Mechanisms : Another investigation focused on the anticancer properties of this compound, demonstrating its ability to induce apoptosis in A549 cells. The study highlighted the role of this compound in targeting critical pathways involved in cancer cell proliferation .
Research Findings and Future Directions
Research on this compound continues to expand, with ongoing studies exploring its pharmacological profiles and potential applications in drug development. The compound's ability to modulate enzyme activity and influence cellular processes positions it as a candidate for further investigation in both antimicrobial and anticancer therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl benzo[d]isoxazole-3-carboxylate and its derivatives?
this compound derivatives are typically synthesized via cyclocondensation reactions. For example:
- Claisen-Schmidt Condensation : Reacting substituted acetophenones with diethyl oxalate, followed by treatment with hydroxylamine hydrochloride to form the isoxazole ring .
- Nucleophilic Substitution : Substituted phenyl groups can be introduced via coupling reactions, as seen in the synthesis of Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate using hydroxylamine and ethyl acetoacetate derivatives .
- Flash Column Chromatography : Purification is often achieved using ethyl acetate/petroleum ether gradients, yielding products with >75% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 4.43 ppm for ethoxy -CH₂- groups, δ 165.1 ppm for carbonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₅H₁₃N₃O₄ [M+H]+ with an error margin <5 ppm) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Q. How is X-ray crystallography applied to determine the structure of isoxazole derivatives?
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing interactions. For example:
- SHELX Suite : Used for structure refinement, with R-factors <0.05 for high-resolution data .
- OLEX2 : Integrates structure solution, refinement, and visualization, particularly for complex substituents like 4-aminophenyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar isoxazole derivatives?
- Multi-Technique Validation : Combine NMR, HRMS, and SCXRD to cross-verify assignments. For example, ambiguous NOE correlations in NMR can be resolved via SCXRD-confirmed torsion angles .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries, reducing misassignment risks .
Q. What strategies optimize the yield of this compound derivatives in multistep syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in Claisen-Schmidt reactions .
- Catalysis : Use of MgBr₂ or Ru-porphyrin catalysts improves regioselectivity in oxazole-to-isoxazole transformations .
- Continuous Flow Synthesis : Reduces reaction times (e.g., photoisomerization reactions achieve 85% yield in 2 hours vs. 12 hours batchwise) .
Q. How can structure-activity relationships (SAR) guide the design of bioactive isoxazole derivatives?
- Enzyme Inhibition Studies : Derivatives like Ethyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate inhibit bacterial serine acetyltransferase (Ki = 2.3 µM), with SAR showing electron-withdrawing groups (e.g., -Cl) enhance binding .
- Pharmacophore Modeling : Substituent positioning (e.g., para-methoxy groups) correlates with improved solubility and target affinity in antibacterial assays .
Q. What are the challenges in crystallizing this compound derivatives with flexible substituents?
- Crystal Engineering : Slow evaporation from ethanol/water mixtures promotes ordered packing for derivatives with rotatable bonds (e.g., hydroxymethyl groups) .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning, common in orthorhombic systems .
Q. Methodological Notes
- Data Reproducibility : Report solvent ratios, temperature gradients, and instrument calibration details for NMR/HRMS .
- Safety Protocols : Handle toxic intermediates (e.g., iodophenyl derivatives) in fume hoods with PPE .
- Ethical Synthesis : Avoid stannyl reagents (e.g., tributylstannane) due to environmental toxicity; use Pd-catalyzed cross-coupling as alternatives .
Properties
IUPAC Name |
ethyl 1,2-benzoxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTACBSCHHOIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557044 | |
Record name | Ethyl 1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57764-49-5 | |
Record name | Ethyl 1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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